Methyl 5,6-dihydro-2H-pyran-3-carboxylate
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Overview
Description
Methyl 5,6-dihydro-2H-pyran-3-carboxylate: is an organic compound with the molecular formula C7H10O3. It is a derivative of pyran, a six-membered oxygen-containing heterocycle. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5,6-dihydro-2H-pyran-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of aldehydes with malononitrile and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . Another method includes the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid over a palladium catalyst modified by cinchonidine .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes to ensure high yield and purity. The use of palladium catalysts and other transition metals is common in these processes to achieve the desired enantioselectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 5,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyran derivatives.
Scientific Research Applications
Methyl 5,6-dihydro-2H-pyran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocycles.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and as a precursor for other industrially important compounds.
Mechanism of Action
The mechanism of action of methyl 5,6-dihydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
5,6-Dihydro-2H-pyran-2-ones: These compounds share a similar pyran ring structure and exhibit a wide range of biological activities.
2-Methyl-5,6-dihydro-2H-pyran: This compound is structurally similar and undergoes similar chemical reactions.
Uniqueness: Methyl 5,6-dihydro-2H-pyran-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo enantioselective hydrogenation and its applications in various fields make it a valuable compound in both research and industry.
Properties
IUPAC Name |
methyl 3,6-dihydro-2H-pyran-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h3H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDSUYDGAOYBES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85373-69-9 |
Source
|
Record name | methyl 5,6-dihydro-2H-pyran-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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